![molecular formula C9H7ClO2S2 B3075197 5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid CAS No. 1028250-51-2](/img/structure/B3075197.png)
5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid
Overview
Description
5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid (5-Cl-3-M-1-BT-2-SA) is an organosulfur compound belonging to the family of benzothiophenes. It is a colorless, crystalline solid with a melting point of 230-231°C and a boiling point of 337-338°C. 5-Cl-3-M-1-BT-2-SA is a versatile organic compound that has a wide range of applications in the fields of medicine, biochemistry, and materials science. It is used in the synthesis of novel pharmaceuticals, as a reagent in the synthesis of polymers, and as a catalyst for the production of polymers.
Mechanism of Action
The mechanism of action of 5-Cl-3-M-1-BT-2-SA is not yet fully understood. However, it is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules in a reaction. It is also believed to act as a nucleophile, which can promote the formation of carbon-carbon bonds in a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-M-1-BT-2-SA are not yet fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Cl-3-M-1-BT-2-SA in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. However, it is also highly toxic and should be handled with caution. In addition, it is insoluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 5-Cl-3-M-1-BT-2-SA. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the fields of medicine and materials science. It could also be used as a catalyst for the synthesis of new polymers, or as a reagent in the synthesis of novel pharmaceuticals. Additionally, its mechanism of action could be further studied in order to understand its effects on biological systems.
Scientific Research Applications
5-Cl-3-M-1-BT-2-SA is used in a variety of scientific research applications. It is used as a reagent in the synthesis of polymers, as a catalyst for the production of polymers, and as a building block for the synthesis of novel pharmaceuticals. It is also used in the synthesis of polymers with controlled architectures, such as block copolymers, star polymers, and graft copolymer.
properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-sulfinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S2/c1-5-7-4-6(10)2-3-8(7)13-9(5)14(11)12/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAARSYBFGYCJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.